molecular formula C13H20BNO4 B2787693 (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid CAS No. 2246563-06-2

(3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid

Cat. No. B2787693
CAS RN: 2246563-06-2
M. Wt: 265.12
InChI Key: BBGBFHMPNVVNMG-UHFFFAOYSA-N
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Description

“(3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number 199609-62-6 . It has a molecular weight of 251.09 and its IUPAC name is 3-{[(tert-butoxycarbonyl)amino]methyl}phenylboronic acid . The compound is typically stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, to which sodium borohydride is added. The mixture is stirred at room temperature for 3 hours.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is calculated to be 2.06 mg/ml .

Mechanism of Action

The mechanism of action of (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid is not well understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate chemical reactions. Its boron atom can also form covalent bonds with oxygen and nitrogen atoms, allowing it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects:
(3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low cytotoxicity. It has also been shown to have low immunogenicity, making it a potentially useful compound for drug delivery applications.

Advantages and Limitations for Lab Experiments

(3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid has several advantages for lab experiments. It is a stable and readily available compound, making it easy to work with. It is also a versatile compound that can be used in a variety of chemical reactions. However, it has limitations in terms of its solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid. One area of interest is the development of new synthesis methods that can produce high yields of pure (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid. Another area of interest is the study of its mechanism of action, which could lead to the development of new chemical reactions and applications. Additionally, research on the biochemical and physiological effects of (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid could lead to its use in drug delivery applications.

Synthesis Methods

The synthesis of (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid involves the reaction of phenylboronic acid with tert-butyl chloroformate and methylamine. The resulting product is then treated with hydrochloric acid to remove the Boc group, yielding the final product. This synthesis method has been optimized to produce high yields of pure (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid.

Scientific Research Applications

(3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid has numerous scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as protease inhibitors and anti-cancer agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidd phenylboronic acid is an important building block in organic synthesis, and its versatility makes it a valuable tool in the field of chemistry.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statement H317, indicating that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

[3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-6-5-7-11(8-10)14(17)18/h5-8,17-18H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGBFHMPNVVNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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